molecular formula C12H14N4O3 B6505095 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396872-21-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B6505095
CAS No.: 1396872-21-1
M. Wt: 262.26 g/mol
InChI Key: BGWDTGXAOXQYTK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic organic compound that features both oxazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the formation of the oxazole and pyrimidine rings followed by their coupling. Common synthetic routes may include:

    Oxazole Formation: This can be achieved through cyclization reactions involving α-haloketones and amides.

    Pyrimidine Formation: Pyrimidine rings are often synthesized via condensation reactions involving β-dicarbonyl compounds and amidines.

    Coupling Reaction: The final step involves coupling the oxazole and pyrimidine intermediates through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with oxazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the pyrimidine ring but shares the oxazole structure.

    N-(6-methoxypyrimidin-4-yl)acetamide: Lacks the oxazole ring but shares the pyrimidine structure.

Uniqueness

The combination of oxazole and pyrimidine rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide may confer unique properties, such as enhanced biological activity or specificity for certain targets, compared to compounds with only one of these rings.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-9(8(2)19-16-7)4-11(17)15-10-5-12(18-3)14-6-13-10/h5-6H,4H2,1-3H3,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWDTGXAOXQYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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